3-[(Thiolan-3-yl)amino]propan-1-ol
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Overview
Description
3-[(Thiolan-3-yl)amino]propan-1-ol is a chemical compound with the molecular formula C7H15NOS It is a member of the class of propanolamines, characterized by the presence of both an amino group and a hydroxyl group attached to a propane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Thiolan-3-yl)amino]propan-1-ol typically involves the reaction of thiolane derivatives with amino alcohols under controlled conditions. One common method involves the nucleophilic substitution reaction where a thiolane derivative reacts with 3-aminopropan-1-ol in the presence of a suitable base. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol at a temperature range of 0-50°C.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as purification through distillation or recrystallization to obtain the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
3-[(Thiolan-3-yl)amino]propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-[(Thiolan-3-yl)amino]propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antiviral activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(Thiolan-3-yl)amino]propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of certain biochemical pathways, leading to its observed effects. The exact molecular targets and pathways involved are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
3-Aminopropan-1-ol: A primary amine and alcohol with similar structural features.
Thiolan-3-yl derivatives: Compounds containing the thiolane ring structure.
Uniqueness
3-[(Thiolan-3-yl)amino]propan-1-ol is unique due to the presence of both the thiolane ring and the amino alcohol moiety, which imparts distinct chemical and biological properties compared to other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
3-(thiolan-3-ylamino)propan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NOS/c9-4-1-3-8-7-2-5-10-6-7/h7-9H,1-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMBHMLDGFGXCPY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1NCCCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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